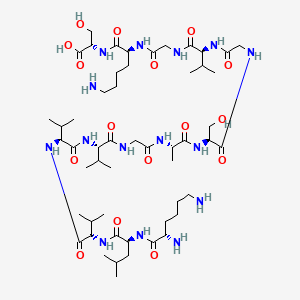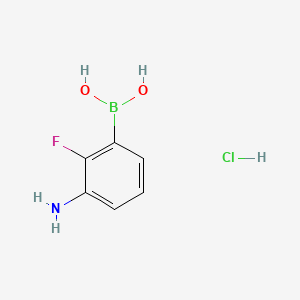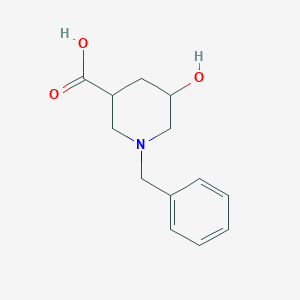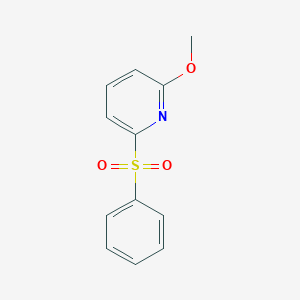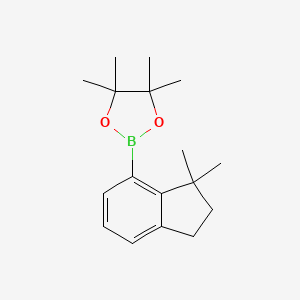
4-(Dimethylamino)cyclohexanecarbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(Dimethylamino)cyclohexanecarbonitrile is an organic compound with the molecular formula C9H16N2. It is a derivative of cyclohexanecarbonitrile, where a dimethylamino group is attached to the cyclohexane ring. This compound is known for its applications in various fields, including organic synthesis and material science .
Métodos De Preparación
The synthesis of 4-(Dimethylamino)cyclohexanecarbonitrile can be achieved through several methods. One common approach involves the reaction of cyclohexanecarbonitrile with dimethylamine under specific conditions. The reaction typically requires a catalyst and is carried out at elevated temperatures to ensure complete conversion . Industrial production methods may involve continuous flow reactors to optimize yield and efficiency .
Análisis De Reacciones Químicas
4-(Dimethylamino)cyclohexanecarbonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, where the dimethylamino group is replaced by other nucleophiles.
Common reagents used in these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and halogenated compounds for substitution. The major products formed depend on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
4-(Dimethylamino)cyclohexanecarbonitrile has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It serves as a building block for the development of biologically active molecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is utilized in the production of advanced materials, including polymers and resins.
Mecanismo De Acción
The mechanism by which 4-(Dimethylamino)cyclohexanecarbonitrile exerts its effects involves interactions with specific molecular targets. The dimethylamino group plays a crucial role in its reactivity, enabling it to participate in various chemical pathways. These interactions can lead to the formation of stable complexes or reactive intermediates, depending on the reaction conditions .
Comparación Con Compuestos Similares
4-(Dimethylamino)cyclohexanecarbonitrile can be compared with other similar compounds, such as:
Cyclohexanecarbonitrile: Lacks the dimethylamino group, making it less reactive in certain reactions.
1-(Cyclohexylamino)cyclohexanecarbonitrile: Contains a cyclohexylamino group instead of a dimethylamino group, leading to different reactivity and applications.
4-(Dimethylamino)benzoic acid: While structurally different, it shares the dimethylamino functional group, which influences its chemical behavior.
These comparisons highlight the unique properties and applications of this compound in various fields.
Propiedades
Fórmula molecular |
C9H16N2 |
|---|---|
Peso molecular |
152.24 g/mol |
Nombre IUPAC |
4-(dimethylamino)cyclohexane-1-carbonitrile |
InChI |
InChI=1S/C9H16N2/c1-11(2)9-5-3-8(7-10)4-6-9/h8-9H,3-6H2,1-2H3 |
Clave InChI |
PHEMRFSRXQQZHD-UHFFFAOYSA-N |
SMILES canónico |
CN(C)C1CCC(CC1)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


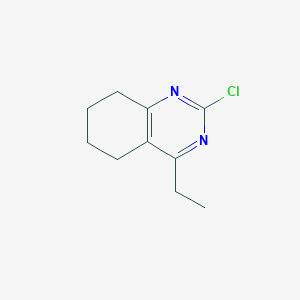
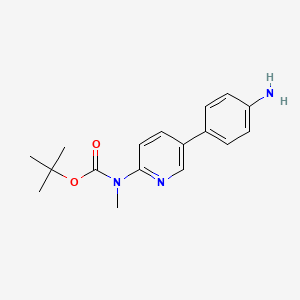

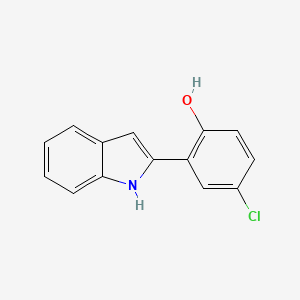
![2-[3-(3-Chlorophenyl)-1,2,4-oxadiazol-5-yl]piperidine](/img/structure/B13927468.png)
![[(1S,2R,3S,5S,6S,16Z,18Z,20R,21S)-11-chloro-21-hydroxy-12,20-dimethoxy-2,5,9,16-tetramethyl-8,23-dioxo-4,24-dioxa-9,22-diazatetracyclo[19.3.1.110,14.03,5]hexacosa-10,12,14(26),16,18-pentaen-6-yl] (2S)-2-[methyl-[4-methyl-4-(methyldisulfanyl)pentanoyl]amino]propanoate](/img/structure/B13927472.png)
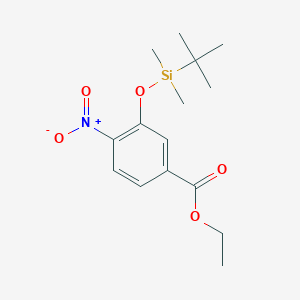
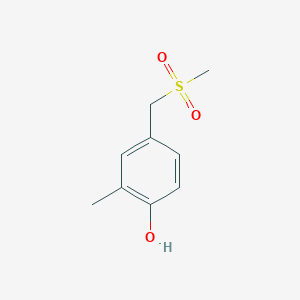
![2-Naphthalenecarboxylic acid, 4-[[(4-methylphenyl)sulfonyl]oxy]-, methyl ester](/img/structure/B13927483.png)
